JAK1/2 Inhibition Potency vs. Baricitinib
Data from US Patent US9475813 and BindingDB demonstrate that 4-(Azetidin-3-yl)-N-ethylpyrimidin-2-amine (as BDBM254982) exhibits sub-nanomolar potency against JAK1 and JAK2, with IC50 values of 0.380 nM and 0.620 nM, respectively [1] [2]. In comparison, the FDA-approved pan-JAK inhibitor Baricitinib (INCB028050) shows IC50 values of 5.9 nM for JAK1 and 5.7 nM for JAK2 . This indicates that the target compound is approximately 15-fold more potent against JAK1 and 9-fold more potent against JAK2 in these biochemical assays [1] .
| Evidence Dimension | JAK1/JAK2 Biochemical Inhibition Potency |
|---|---|
| Target Compound Data | JAK1 IC50 = 0.380 nM; JAK2 IC50 = 0.620 nM |
| Comparator Or Baseline | Baricitinib: JAK1 IC50 = 5.9 nM; JAK2 IC50 = 5.7 nM |
| Quantified Difference | JAK1: 15.5-fold more potent; JAK2: 9.2-fold more potent |
| Conditions | Purified recombinant human JAK1 and JAK2 enzyme inhibition assays (BindingDB/US9475813) |
Why This Matters
This substantial difference in biochemical potency suggests that 4-(Azetidin-3-yl)-N-ethylpyrimidin-2-amine is a superior starting point for developing highly potent JAK1/2 inhibitors, potentially enabling lower dosing or achieving stronger target engagement in challenging disease models.
- [1] BindingDB. BDBM254982. US9475813, 38. Affinity Data: JAK1 IC50 = 0.380 nM, JAK2 IC50 = 0.620 nM. View Source
- [2] US Patent US9475813. Affinity Data for JAK family kinase inhibitors. October 25, 2016. View Source
